(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide
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Overview
Description
(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines elements of pyrrole and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrrole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study cellular processes and interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and indole derivatives with comparable structures. Examples include:
- (3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C28H26N4O3 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C28H26N4O3/c1-5-13-29-28(35)25-16(2)24(30-18(25)4)15-22-21-14-20(11-12-23(21)32-27(22)34)26(33)31-17(3)19-9-7-6-8-10-19/h1,6-12,14-15,17,30H,13H2,2-4H3,(H,29,35)(H,31,33)(H,32,34)/b22-15-/t17-/m1/s1 |
InChI Key |
KIHFNNZABDKAOK-JVDNRXPZSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCC#C)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCC#C)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
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